This compound is classified as an organic thiophene derivative. It is characterized by the presence of an amino group, a cyano group, and a fluorophenyl substituent. The structural formula can be represented as follows:
This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The presence of the fluorine atom suggests potential applications in pharmaceuticals, as fluorinated compounds often exhibit enhanced bioactivity.
The synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carbonitrile in the presence of an amine catalyst.
This method allows for the efficient formation of the desired compound with good yields.
The molecular structure of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile features a thiophene ring substituted at positions 3 and 5 with an amino group and a 4-fluorophenyl group, respectively.
The compound's molecular weight is approximately 227.26 g/mol, and it exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups.
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile can undergo various chemical reactions typical for compounds containing amino and cyano groups.
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile largely depends on its interactions at the molecular level with biological targets.
Experimental data from biological assays would provide further insights into its specific mechanism of action.
The applications of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile are diverse and significant:
Thiophene derivatives represent a cornerstone of heterocyclic chemistry due to their exceptional aromatic stability, versatile reactivity, and structural similarity to biologically relevant motifs. The thiophene ring—a five-membered heterocycle containing sulfur—exhibits electron-rich characteristics that facilitate π-π stacking interactions with biological targets and organic semiconductors. This molecular framework serves as a privileged scaffold in pharmaceutical design, with applications spanning kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds [7] . The incorporation of electron-donating and electron-withdrawing substituents at strategic positions enables precise modulation of electronic properties, making thiophene derivatives indispensable in materials science and medicinal chemistry.
Fluorine substitution exerts profound effects on molecular behavior through three primary mechanisms:
This compound (molecular formula: C₁₁H₇FN₂S; molecular weight: 218.25 g/mol) integrates three pharmacophoric elements:
Table 1: Fundamental Physicochemical Properties
| Property | Value/Descriptor | Measurement Technique |
|---|---|---|
| Molecular Formula | C₁₁H₇FN₂S | High-resolution MS [1] |
| Molecular Weight | 218.25 g/mol | Calculated exact mass |
| SMILES Notation | C1=CC(=CC=C1C2=CC(=C(S2)C#N)N)F | Canonical representation [1] |
| Predicted Collision Cross-Section (CCS) | 151.1 Ų (M+H⁺) | Ion mobility spectrometry [1] |
| Hydrogen Bond Acceptors | 3 | Computational prediction |
The compound's structural uniqueness has driven research interest across biochemistry, organic electronics, and synthetic methodology development.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: